molecular formula C18H35N3O4 B1277369 Hexanoic acid, 6-[[6-[(6-amino-1-oxohexyl)amino]-1-oxohexyl]amino]- CAS No. 5776-78-3

Hexanoic acid, 6-[[6-[(6-amino-1-oxohexyl)amino]-1-oxohexyl]amino]-

Cat. No. B1277369
CAS RN: 5776-78-3
M. Wt: 357.5 g/mol
InChI Key: JOIUZBTWMAYEQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Comprehensive Analysis of "Hexanoic acid, 6-[[6-[(6-amino-1-oxohexyl)amino]-1-oxohexyl]amino]-"

The compound , "Hexanoic acid, 6-[[6-[(6-amino-1-oxohexyl)amino]-1-oxohexyl]amino]-", is a derivative of 6-aminohexanoic acid, which is an ω-amino acid with a hydrophobic, flexible structure. It is used clinically as an antifibrinolytic drug and plays a significant role in the synthesis of modified peptides and polyamide synthetic fibers, such as nylon. It is also used as a linker in various biologically active structures .

Synthesis Analysis

The synthesis of derivatives of hexanoic acid can involve various chemical reactions. For instance, the synthesis of photoreactive heterobifunctional reagents derived from hexanoic acid has been described, where compounds are synthesized from benzyloxycarbonyl 4-aminobenzoic acid and 6-aminohexanoic acid benzyl ester . Additionally, a fluorescent protecting group based on 6-amino-4-oxo-hexanoic acid has been developed for the protection of hydroxyl groups, which is introduced by the reaction of its symmetrical anhydride and removed under mild conditions .

Molecular Structure Analysis

The molecular structure of a related compound, 6-(6-aminohexanamido)hexanoic acid hydrate, has been analyzed. The structure was solved by direct methods and refined anisotropically. The molecules are present in the crystal as zwitterions and form a three-dimensional hydrogen-bond network .

Chemical Reactions Analysis

The enzymatic production of 6-oxohexanoic acid from 6-aminohexanoic acid has been developed using an ω-amino group-oxidizing enzyme from Phialemonium sp. AIU 274, with a 100% yield . Furthermore, 6-aminohexanoic acid cyclic dimer hydrolase from Achromobacter guttatus KI74 has been studied, which is only active on 6-aminohexanoic acid cyclic dimer to form 6-aminohexanoyl-6-aminohexanoic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-aminohexanoic acid derivatives can vary. For example, the enzyme 6-aminohexanoic acid cyclic dimer hydrolase has an optimum pH of 7.3 and is stable in a pH range between 5.5 to 8.5. It has an optimum temperature for activity at 33°C and is inhibited by diisopropylphosphofluoridate and p-chloromercuribenzoate . The crystal structure of 6-(6-aminohexanamido)hexanoic acid hydrate reveals a zwitterionic form with extensive hydrogen bonding, contributing to its stability .

Scientific Research Applications

DNA Sequencing and Hydroxyl Group Protection

6-Amino-4-oxo-hexanoic acid, a derivative of hexanoic acid, has been developed with a fluorescent probe attached for protecting hydroxyl groups. This compound is introduced by reaction of its symmetrical anhydride and is rapidly removed under mild conditions. It finds application in a new DNA sequencing method and as a sensitive detectable protecting group (Rasolonjatovo & Sarfati, 1998).

Synthesis of Non-Proteinogenic Amino Acids

(S)-(+)-2-Amino-6-(aminooxy)hexanoic acid, a non-proteinogenic amino acid, and its derivatives have been synthesized starting from (S)-(−)-6-amino-2-{[(benzyloxy)carbonyl] amino}hexanoic acid. These compounds find their utility in various chemical syntheses and research applications (Adamczyk & Reddy, 2001).

Corrosion Inhibition

Schiff's bases derived from lysine (amino acid) and aromatic aldehydes, including derivatives of hexanoic acid, have been synthesized and evaluated as corrosion inhibitors for mild steel. These compounds have shown promising results in corrosion inhibition efficiency, making them valuable in industrial applications (Gupta, Verma, Quraishi, & Mukherjee, 2016).

Chemical Synthesis and Polyamide Industry

6-Aminohexanoic acid, a structural element related to hexanoic acid, is significant in the synthesis of modified peptides and in the polyamide synthetic fibers industry. Its role as a linker in various biologically active structures highlights its importance in chemical and industrial research (Markowska, Markowski, & Jarocka-Karpowicz, 2021).

Heterobifunctional Coupling Agent Synthesis

An efficient synthesis of a heterobifunctional coupling agent involving hexanoic acid derivatives has been developed, critical for chemoselective conjugation of proteins and enzymes. This synthesis protocol is significant for the preparation of coupling agents used in biochemical research (Reddy et al., 2005).

properties

IUPAC Name

6-[6-(6-aminohexanoylamino)hexanoylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H35N3O4/c19-13-7-1-4-10-16(22)20-14-8-2-5-11-17(23)21-15-9-3-6-12-18(24)25/h1-15,19H2,(H,20,22)(H,21,23)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOIUZBTWMAYEQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)NCCCCCC(=O)NCCCCCC(=O)O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60429490
Record name Hexanoic acid, 6-[[6-[(6-amino-1-oxohexyl)amino]-1-oxohexyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60429490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexanoic acid, 6-[[6-[(6-amino-1-oxohexyl)amino]-1-oxohexyl]amino]-

CAS RN

5776-78-3
Record name Hexanoic acid, 6-[[6-[(6-amino-1-oxohexyl)amino]-1-oxohexyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60429490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-[6-(6-aminohexanamido)hexanamido]hexanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hexanoic acid, 6-[[6-[(6-amino-1-oxohexyl)amino]-1-oxohexyl]amino]-
Reactant of Route 2
Reactant of Route 2
Hexanoic acid, 6-[[6-[(6-amino-1-oxohexyl)amino]-1-oxohexyl]amino]-
Reactant of Route 3
Reactant of Route 3
Hexanoic acid, 6-[[6-[(6-amino-1-oxohexyl)amino]-1-oxohexyl]amino]-
Reactant of Route 4
Reactant of Route 4
Hexanoic acid, 6-[[6-[(6-amino-1-oxohexyl)amino]-1-oxohexyl]amino]-
Reactant of Route 5
Reactant of Route 5
Hexanoic acid, 6-[[6-[(6-amino-1-oxohexyl)amino]-1-oxohexyl]amino]-
Reactant of Route 6
Reactant of Route 6
Hexanoic acid, 6-[[6-[(6-amino-1-oxohexyl)amino]-1-oxohexyl]amino]-

Citations

For This Compound
1
Citations
D Jenke, M Poss, S Sadain, J Story… - Journal of applied …, 2005 - Wiley Online Library
Cyclic oligomers of caprolactam were isolated from a multilayered polyolefin plastic film containing a nylon‐6 layer and subsequently characterized. Nylon‐6 was extracted with …
Number of citations: 27 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.